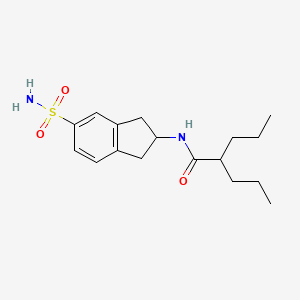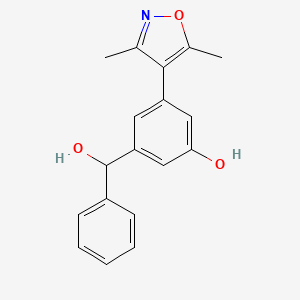
lithium;2-hydroxypropane-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-hydroxypropane-1,2,3-tricarboxylic acid, commonly known as lithium citrate, is a chemical compound that combines lithium with citric acid. Citric acid is a tricarboxylic acid, which means it contains three carboxyl functional groups (−COOH). This compound is often used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium citrate can be synthesized by reacting lithium carbonate or lithium hydroxide with citric acid. The reaction typically occurs in an aqueous solution, where lithium carbonate or lithium hydroxide is dissolved in water and then citric acid is added gradually. The reaction is exothermic and produces lithium citrate and water as by-products. The reaction can be represented as follows:
Li2CO3+2C6H8O7→2LiC6H5O7+H2O+CO2
Industrial Production Methods
In industrial settings, lithium citrate is produced using similar methods but on a larger scale. The process involves the controlled addition of citric acid to a lithium carbonate or lithium hydroxide solution, followed by crystallization and purification steps to obtain high-purity lithium citrate .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium citrate undergoes various chemical reactions, including:
Oxidation: Lithium citrate can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Lithium citrate can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with lithium citrate include strong acids and bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving lithium citrate depend on the specific reaction conditions. For example, oxidation reactions may produce various oxidized forms of citric acid, while substitution reactions can yield a wide range of substituted citric acid derivatives .
Wissenschaftliche Forschungsanwendungen
Lithium citrate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Lithium citrate is studied for its effects on biological systems, particularly its role in cellular metabolism and signaling pathways.
Medicine: It is used in the treatment of bipolar disorder and other psychiatric conditions due to its mood-stabilizing properties.
Wirkmechanismus
The mechanism by which lithium citrate exerts its effects involves several molecular targets and pathways. In biological systems, lithium ions can influence neurotransmitter release, signal transduction pathways, and gene expression. Lithium citrate is known to modulate the activity of enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase, which play crucial roles in cellular signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium citrate: Similar to lithium citrate but contains sodium instead of lithium. It is commonly used as a buffering agent and food additive.
Potassium citrate: Contains potassium and is used to treat kidney stones and urinary tract infections.
Calcium citrate: Contains calcium and is used as a dietary supplement for calcium.
Uniqueness
Lithium citrate is unique among these compounds due to its specific pharmacological effects, particularly its use in the treatment of psychiatric disorders. The presence of lithium ions imparts distinct biological activities that are not observed with other citrate salts .
Eigenschaften
Molekularformel |
C6H8LiO7+ |
|---|---|
Molekulargewicht |
199.1 g/mol |
IUPAC-Name |
lithium;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1 |
InChI-Schlüssel |
WNCZOFYWLAPNSS-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B10768926.png)
![N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B10768930.png)
![2-[2-(4-Chloro-Phenylsulfanyl)-Acetylamino]-3-(4-Guanidino-Phenyl)-Propionamide](/img/structure/B10768933.png)
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid](/img/structure/B10768946.png)
![6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride](/img/structure/B10768957.png)

![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B10768976.png)
![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride](/img/structure/B10768977.png)

![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B10768992.png)
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B10769013.png)
![N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamicacid4'-(aminocarbonyl)[1,1'-biphenyl]-4-ylester](/img/structure/B10769014.png)
![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride](/img/structure/B10769022.png)
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride](/img/structure/B10769028.png)
